2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide
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Overview
Description
The compound contains a 2,3-dihydrobenzofuran moiety, which is a saturated 5-membered oxygen heterocycle fused to a benzene ring . This ring system confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents . Many bioactive molecules containing the dihydrobenzofuran structural motif have been reported .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 2,3-dihydrobenzofuran moiety would contribute to the rigidity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the presence of aryl bromides could enable the construction of halogenated dihydrobenzofurans .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the 2,3-dihydrobenzofuran moiety could impact its solubility, stability, and reactivity .Scientific Research Applications
Antimalarial and Antiviral Properties
One of the primary applications of this compound is in the realm of antimalarial and antiviral activities. Research conducted by Fahim and Ismael (2021) explores the reactivity of N-(phenylsulfonyl)acetamide derivatives, closely related to our compound of interest, in producing various derivatives with significant antimalarial activity. These derivatives also showed promising properties against COVID-19, specifically targeting the main protease (SARS-CoV-2) and Spike Glycoprotein (SARS-CoV-2) in molecular docking studies (Fahim & Ismael, 2021).
Antimicrobial Activity
Another study by Fahim and Ismael (2019) highlights the antimicrobial potential of similar compounds. They investigated the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles, leading to compounds displaying good antimicrobial activity. This research indicates the potential of these compounds, including our compound of interest, in developing new antimicrobial agents (Fahim & Ismael, 2019).
Insecticidal Properties
A study by Fadda et al. (2017) on the synthesis of various heterocycles, including pyrrole and pyridine derivatives, revealed their potential as insecticidal agents against the cotton leafworm. This suggests that similar compounds, such as the one , might possess significant insecticidal properties (Fadda et al., 2017).
Potential in Central Nervous System and Antimycobacterial Agents
Research by Malinka et al. (1998) on related 2-substituted-3-oxoisothiazolo[5,4-b]pyridines provides insight into their potential as central nervous system and antimycobacterial agents. Although the compounds in their study were toxic and showed no significant activity in CNS tests, they did exhibit some activity against Mycobacterium tuberculosis, indicating a potential research direction for similar compounds (Malinka et al., 1998).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-19(2)9-12-5-4-6-14(17(12)27-19)26-11-16(23)21-18-20-13-7-8-22(29(3,24)25)10-15(13)28-18/h4-6H,7-11H2,1-3H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQCASVDKJRBDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=NC4=C(S3)CN(CC4)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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